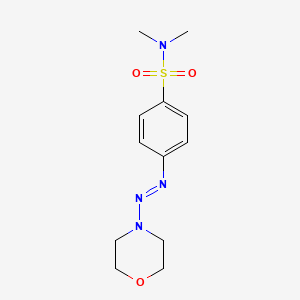
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide is an organic compound with the molecular formula C12H18N4O3S. This compound is characterized by the presence of a morpholine ring, a diazenyl group, and a benzenesulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with morpholine in the presence of a diazotizing agent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the successful formation of the diazenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used .
Scientific Research Applications
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
- N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide
- N,N-dimethyl-4-(piperidin-4-yldiazenyl)benzenesulfonamide
- N,N-dimethyl-4-(pyrrolidin-4-yldiazenyl)benzenesulfonamide .
Uniqueness
This compound is unique due to its specific structural features, including the morpholine ring and diazenyl group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
55469-82-4 |
|---|---|
Molecular Formula |
C12H18N4O3S |
Molecular Weight |
298.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-(morpholin-4-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18N4O3S/c1-15(2)20(17,18)12-5-3-11(4-6-12)13-14-16-7-9-19-10-8-16/h3-6H,7-10H2,1-2H3 |
InChI Key |
GSGYRTSTMSYUCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















